molecular formula C8H4Cl2O B12841223 2,6-Dichloro-4-ethynylphenol

2,6-Dichloro-4-ethynylphenol

Cat. No.: B12841223
M. Wt: 187.02 g/mol
InChI Key: JBPXWJPQJLVDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-ethynylphenol is an organic compound with the molecular formula C8H4Cl2O It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 6 positions, and an ethynyl group is substituted at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-ethynylphenol can be achieved through several methods. One common approach involves the chlorination of phenol in the presence of a catalyst such as N-methylaniline. The reaction is carried out in a chlorination kettle, where phenol, chlorobenzene, and N-methylaniline are added and stirred. The temperature is gradually increased to 65-75°C, and chlorine gas is introduced at a controlled rate. The chlorination temperature is maintained at 70-100°C until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors. The process is optimized to achieve high yields and purity, with the final product being purified through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-ethynylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various chlorinated and substituted phenols, quinones, and other aromatic compounds .

Scientific Research Applications

2,6-Dichloro-4-ethynylphenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-ethynylphenol involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular processes such as photosynthesis and oxidative stress responses. It may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloro-4-ethynylphenol is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H4Cl2O

Molecular Weight

187.02 g/mol

IUPAC Name

2,6-dichloro-4-ethynylphenol

InChI

InChI=1S/C8H4Cl2O/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4,11H

InChI Key

JBPXWJPQJLVDJK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C(=C1)Cl)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.